Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine
Brand Name: Vulcanchem
CAS No.: 124504-64-9
VCID: VC21544319
InChI: InChI=1S/C33H31NO6/c1-38-24-16-12-22(13-17-24)32(23-14-18-25(19-15-23)39-20-6-11-31(35)36)34-33(37)40-21-30-28-9-4-2-7-26(28)27-8-3-5-10-29(27)30/h2-5,7-10,12-19,30,32H,6,11,20-21H2,1H3,(H,34,37)(H,35,36)
SMILES: COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCCCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Molecular Formula: C33H31NO6
Molecular Weight: 537.6 g/mol

Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine

CAS No.: 124504-64-9

Cat. No.: VC21544319

Molecular Formula: C33H31NO6

Molecular Weight: 537.6 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine - 124504-64-9

Specification

CAS No. 124504-64-9
Molecular Formula C33H31NO6
Molecular Weight 537.6 g/mol
IUPAC Name 4-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)-(4-methoxyphenyl)methyl]phenoxy]butanoic acid
Standard InChI InChI=1S/C33H31NO6/c1-38-24-16-12-22(13-17-24)32(23-14-18-25(19-15-23)39-20-6-11-31(35)36)34-33(37)40-21-30-28-9-4-2-7-26(28)27-8-3-5-10-29(27)30/h2-5,7-10,12-19,30,32H,6,11,20-21H2,1H3,(H,34,37)(H,35,36)
Standard InChI Key ATSBBCSRXRUCQF-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCCCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Canonical SMILES COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCCCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Introduction

Chemical Identity and Structure

Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine is identified by the CAS number 124504-64-9 and possesses the molecular formula C33H31NO6 . The compound features a benzhydrylamine core with a 4-methoxy substitution on one phenyl ring and a gamma-carboxypropyloxy group on the other. The amine group is protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is a standard protecting group in peptide synthesis protocols.

Several synonyms exist for this compound, including:

  • 4-(CH3O-PH-CH(NH-FMOC)-PH-4'-O(CH2)3-COOH)

  • Fmoc-4-methoxy-4'-(g-carboxypropyloxy)-benzhydrylamine

  • N-ALPHA-(9-FLUORENYLMETHOXYCARBONYL)-4-METHOXY-4'-(GAMMA CARBOXYPROPYLOXY)-BENZHYDRYLAMINE

  • Butanoic acid, 4-[4-[[(9H-fluoren-9-ylmethoxy)carbonyl]aminomethyl]phenoxy]-

Physical and Chemical Properties

The compound is typically used in its resin-linked form for peptide synthesis. When linked to a solid support such as Alanyl-aminomethyl resin, it creates a functionalized resin with the following properties:

PropertySpecificationReference
Mesh Size200-400 mesh
Loading Capacity0.3-0.6 mmol/g
SolubilitySoluble in DMSO
Storage Temperature-20°C
Stability (at -80°C)6 months
Stability (at -20°C)1 month

Applications in Peptide Synthesis

Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine plays a pivotal role in modern peptide synthesis, particularly within the framework of solid-phase methodologies.

Role in Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis (SPPS), this compound serves as a specialized linker that facilitates the creation of peptides with C-terminal amide modifications. The compound is typically anchored to a solid support, commonly an aminomethyl resin, to create a functionalized resin that serves as the starting point for peptide chain assembly . The Fmoc group provides temporary protection for the amine functionality during the synthesis process, allowing for selective and controlled peptide elongation.

Synthesis of C-terminally Amidated Peptides

The primary application of Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine is the synthesis of peptides with amidated C-termini. C-terminal amidation is a common post-translational modification found in many bioactive peptides and hormones, often essential for their biological activity. The specialized structure of this compound allows for:

  • Stable anchoring of the initial amino acid

  • Efficient chain elongation using Fmoc-based chemistry

  • Final release of the peptide with an amidated C-terminus

When linked to Alanyl-aminomethyl resin, this compound creates a specialized resin system specifically designed for Fmoc-based solid-phase synthesis strategies. The resulting peptide-resin complex allows for the sequential addition of amino acids from the C-terminus to the N-terminus, following standard Fmoc deprotection and coupling cycles .

Cleavage Conditions and Considerations

The cleavage of peptides from Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine linked resins requires specific conditions to ensure complete release while minimizing side reactions.

Cleavage Protocol

The cleavage process typically employs trifluoroacetic acid (TFA) under controlled conditions:

Cleavage ParameterSpecificationNotes
TFA Concentration95%High concentration required for complete cleavage
Temperature35°CElevated temperature enhances cleavage efficiency
Duration2 hoursExtended time ensures complete release
ScavengersRequiredPrevents side reactions during cleavage

Special Considerations

When working with Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine linked resins, several factors should be considered to optimize results:

  • Scavengers are critical components of the cleavage cocktail, preventing unwanted side reactions during the acidolytic cleavage process

  • The selection of appropriate scavengers depends on the specific amino acid composition of the target peptide

  • Peptides containing sensitive residues (such as tryptophan, methionine, or cysteine) may require specialized scavenger mixtures to prevent modification during cleavage

Comparison with Alternative Resins

Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine linked to Alanyl-aminomethyl resin represents one of several options for synthesizing C-terminal amidated peptides.

Alternative TFA-labile Amide Resins

Other resins that serve similar functions include:

  • PAL resin (4-alkoxy-2,6-dimethoxybenzylamine resin), which requires lower TFA concentrations for cleavage

  • Aldehyde resins, which offer alternative linkage strategies for specific applications

Specialized Applications

The Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine system offers particular advantages for certain applications:

  • Synthesis of peptides requiring harsh cleavage conditions

  • Applications where complete removal of the peptide from the resin is critical

  • Situations where the stability of the peptide-resin linkage during synthesis is paramount

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